Piperidine-2,6-dicarboxylic acid

Overview

Description

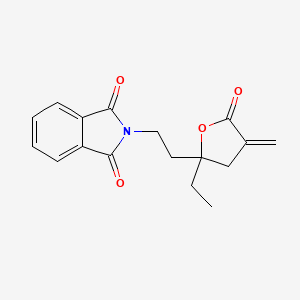

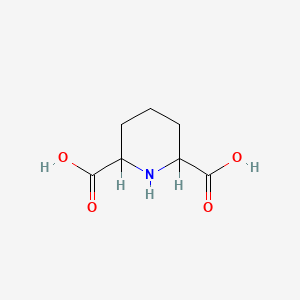

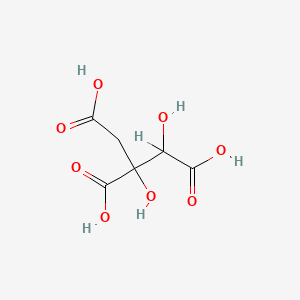

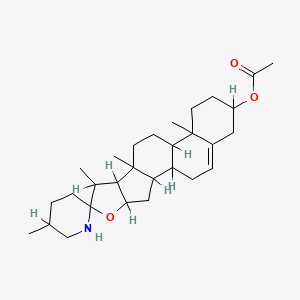

Piperidine-2,6-dicarboxylic acid is an organic compound that belongs to the class of piperidine derivatives. It is a naturally occurring imino acid that has been isolated from various sources, including red algae. This compound is characterized by its two carboxylic acid groups attached to the piperidine ring at the 2 and 6 positions. This compound is a white crystalline solid that is soluble in water and organic solvents. It has significant applications in organic synthesis and medicinal chemistry due to its unique structural properties .

Mechanism of Action

Target of Action

Piperidine-2,6-dicarboxylic acid, also known as teneraic acid, is a naturally occurring imino acid . It has been reported to inhibit dihydrodipipecolinate synthase , an enzyme involved in the biosynthesis of lysine and implicated in bacterial cell wall synthesis .

Mode of Action

It is known that it interacts with its target, dihydrodipipecolinate synthase, leading to inhibition of the enzyme’s activity . This interaction likely involves the carboxylic acid groups of the compound, which may form hydrogen bonds with the enzyme, thereby disrupting its function .

Biochemical Pathways

The inhibition of dihydrodipipecolinate synthase by this compound affects the lysine biosynthesis pathway . This can lead to a decrease in the production of lysine, an essential amino acid, and may also affect the synthesis of the bacterial cell wall .

Pharmacokinetics

Given its polar nature due to the presence of carboxylic acid groups, it is likely to be soluble in water . This could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability .

Result of Action

The primary molecular effect of this compound is the inhibition of dihydrodipipecolinate synthase, leading to a decrease in lysine biosynthesis . On a cellular level, this could potentially lead to a disruption in protein synthesis and bacterial cell wall formation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment could affect the ionization state of the carboxylic acid groups, potentially influencing its interaction with its target . Additionally, the presence of other molecules could impact its absorption and distribution .

Biochemical Analysis

Biochemical Properties

Piperidine-2,6-dicarboxylic acid plays a crucial role in biochemical reactions, particularly in the formation of complexes with metal ions. It interacts with enzymes such as dihydrodipipecolinate synthase, which is involved in the biosynthesis of lysine . The compound forms stable complexes with metal ions like iron, which can influence various biochemical pathways . These interactions are primarily due to the chelating properties of the carboxyl groups present in the molecule.

Cellular Effects

This compound has been shown to affect various cellular processes. It can influence cell signaling pathways by interacting with metal ions and enzymes, thereby modulating their activity . The compound also impacts gene expression and cellular metabolism by altering the availability of essential metal ions required for enzymatic reactions . These effects can lead to changes in cellular functions, including growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to metal ions, forming stable complexes that can inhibit or activate enzymes . For example, the inhibition of dihydrodipipecolinate synthase by this compound affects the lysine biosynthesis pathway . Additionally, the compound can intercalate with DNA, protecting it from heat denaturation and enhancing its stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular functions, including prolonged enzyme inhibition and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance enzymatic activity and improve cellular functions . At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the lysine biosynthesis pathway . It interacts with enzymes such as dihydrodipipecolinate synthase and can influence metabolic flux by altering the availability of key metabolites . The compound’s role in these pathways underscores its potential as a metabolic regulator.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to various cellular compartments, where it can exert its biochemical effects . The compound’s distribution is crucial for its function and efficacy in biological systems.

Subcellular Localization

This compound is localized to specific subcellular compartments, including the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its sites of action . The subcellular distribution of this compound is essential for its activity and function in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperidine-2,6-dicarboxylic acid can be synthesized through several methods. One common approach involves the anodic oxidation of methyl (S)-N-benzoylpipecolate, followed by cobalt-catalyzed carbonylation. This method yields trans-(2S,6S)-piperidine-2,6-dicarboxylic acid with high optical purity and modest yield . Another method includes the hydrogenation of pyridine-2,6-dicarboxylic acid derivatives using platinum (IV) oxide or palladium on carbon as catalysts .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired stereochemistry and purity of the final product. The use of cobalt-catalyzed carbonylation and anodic oxidation is preferred for producing high-purity trans-isomers .

Chemical Reactions Analysis

Types of Reactions: Piperidine-2,6-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form corresponding imino acids or reduced to yield piperidine derivatives .

Common Reagents and Conditions:

Oxidation: Anodic oxidation using tetraethylammonium tosylate in methanol.

Reduction: Hydrogenation using platinum (IV) oxide or palladium on carbon.

Substitution: Reactions with halogenating agents to introduce halogen atoms at specific positions on the piperidine ring.

Major Products: The major products formed from these reactions include various stereoisomers of this compound and its derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Piperidine-2,6-dicarboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.

Medicine: Investigated for its anticancer, antihypertensive, and antimicrobial properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

- Pyridine-2,6-dicarboxylic acid

- Dihydropyridine derivatives

- Piperidine derivatives

Properties

IUPAC Name |

piperidine-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOPBZRXJMNXTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902579 | |

| Record name | NoName_3102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499-82-1 | |

| Record name | 2,6-Piperidinedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Piperidine-2,6-dicarboxylic acid and where is it found naturally?

A: this compound (PDC) is a naturally occurring imino acid. It was first discovered in the edible red alga, Porphyra tenera []. This compound, also known as teneraic acid, exists as three stereoisomers due to its two chiral centers.

Q2: Can you describe the structure of this compound?

A: this compound has the molecular formula C7H11NO4 []. It consists of a piperidine ring with carboxylic acid groups substituted at the 2 and 6 positions. The presence of the two chiral centers leads to cis and trans isomers.

Q3: How is this compound synthesized in the laboratory?

A3: Several synthetic approaches exist for PDC:

- Catalytic Reduction: this compound can be synthesized by the catalytic reduction of pyridine-2,6-dicarboxylic acid [].

- Anodic Oxidation and Carbonylation: A stereoselective synthesis utilizes anodic oxidation of a pipecolic acid derivative followed by cobalt-catalyzed carbonylation to specifically obtain the trans-(2S,6S)-enantiomer [].

- Photocatalytic Cyclization: Another method involves the photocatalytic stereoselective N-cyclization of 2,6-diaminopimelic acid (DAP) using cadmium(II) sulfide (CdS) particles []. This method allows for control over the cis/trans ratio of the product.

Q4: What are the advantages of the photocatalytic synthesis method for this compound?

A: The photocatalytic synthesis offers several advantages []:

Q5: Have any studies explored the potential applications of this compound derivatives?

A: Yes, researchers have investigated the synthesis of optically active tricyclic PDC derivatives []. This suggests potential interest in exploring the biological activity and possible applications of these compounds.

Q6: What analytical techniques are typically used to characterize this compound?

A6: Various spectroscopic and analytical methods have been employed to characterize PDC and its derivatives:

- NMR Spectroscopy: Used to determine the structure and configuration of the compound [, ].

- Mass Spectrometry: Provides information about the molecular weight and fragmentation pattern [].

- IR Spectroscopy: Used to identify functional groups present in the molecule [].

- Optical Rotatory Dispersion (ORD): Helps determine the absolute configuration of chiral centers [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R)-1,6,11-trihydroxy-8-[4-hydroxy-5-[5-hydroxy-4-[5-[4-hydroxy-5-[5-hydroxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-methyl-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1215940.png)